1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]
Description
The compound 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] is a halogenated isatin derivative with a complex substitution pattern. Its structure includes:
- A 5-chloroindole-2,3-dione core.
- A 3,4-dichlorophenylmethyl group at position 1, introducing steric bulk and electron-withdrawing effects.
- A branched oxime at position 3, functionalized with a 2-methyl-1-oxopropyl group.
This analysis compares its properties with three structurally related compounds from peer-reviewed and commercial sources.
Properties
Molecular Formula |
C19H15Cl3N2O3 |
|---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate |
InChI |
InChI=1S/C19H15Cl3N2O3/c1-10(2)19(26)27-23-17-13-8-12(20)4-6-16(13)24(18(17)25)9-11-3-5-14(21)15(22)7-11/h3-8,10H,9H2,1-2H3/b23-17+ |
InChI Key |
LETKTMPBFXDDKN-HAVVHWLPSA-N |
Isomeric SMILES |
CC(C)C(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)C(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would require the use of appropriate chlorinated precursors and oxime formation steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2,3-dione derivatives, including this compound, can undergo various chemical reactions such as:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxime group to amines.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
1H-Indole-2,3-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione derivatives involves interaction with various molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and can modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues
The target compound shares the isatin core with the following analogues (summarized in Table 1):
1H-Indole-2,3-dione, 5-chloro-1-(4-pyridinylmethyl)-, 3-(O-acetyloxime) (CAS 668468-08-4) Substituent at position 1: 4-pyridinylmethyl (aromatic nitrogen enhances hydrogen bonding). Oxime substituent: O-acetyl (smaller and less sterically hindered than the target’s oxime).
5-Chloro-1-[(4-chlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime] Substituent at position 1: 4-chlorophenylmethyl (mono-chlorinated, less electron-withdrawing). Oxime substituent: O-(3-methyl-1-oxobutyl) (longer chain increases steric bulk). Chlorine atoms: 2 (intermediate lipophilicity).
Oxime substituent: None (lacks functionalization at position 3). Chlorine atoms: 1 (lowest molecular weight and lipophilicity).
Physicochemical Properties
Table 1: Comparative Analysis of Structural and Physicochemical Features
Key Observations
- Lipophilicity : The target’s three chlorine atoms and dichlorophenyl group predict higher logP (>4) compared to analogues, favoring membrane permeability but reducing solubility .
- Oxime Stability : The branched O-(2-methyl-1-oxopropyl) oxime may offer intermediate metabolic stability compared to acetyl (prone to hydrolysis) or butyl (larger steric shield) derivatives .
Biological Activity
1H-Indole-2,3-dione, also known as isatin, is a compound with diverse biological activities. The specific derivative 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime] has garnered attention for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₄Cl₂N₂O₃
- Molecular Weight : 365.854 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Activity
Research indicates that derivatives of isatin exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that modifications at the 5-position of the indole ring can enhance the cytotoxicity of these compounds against cancer cells. For instance:
- Cell Viability Assays : The tested compound demonstrated a GI50 value ranging from 29 nM to 78 nM against several cancer cell lines, indicating potent antiproliferative activity (source: ).
- Mechanism of Action : The compound interacts with mutant EGFR/BRAF pathways, which are crucial in many cancers. It was found to inhibit cell growth without significant cytotoxicity at lower concentrations (source: ).
Structure-Activity Relationship (SAR)
The biological activity of isatin derivatives is influenced by their structural modifications. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances anticancer activity (source: ).
- Hydrophobic Interactions : The compound's hydrophobic properties contribute to its binding affinity with target proteins involved in tumor growth (source: ).
Case Studies
Several case studies have documented the efficacy of isatin derivatives in preclinical models:
- Study on N-substituted Isatin Derivatives :
- Mechanistic Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄Cl₂N₂O₃ |
| Molecular Weight | 365.854 g/mol |
| GI50 Against Cancer Cells | 29 nM - 78 nM |
| Mechanism of Action | EGFR/BRAF pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
